Cas no 153247-93-9 (1-Acetylindoline-5-carboxylic acid)

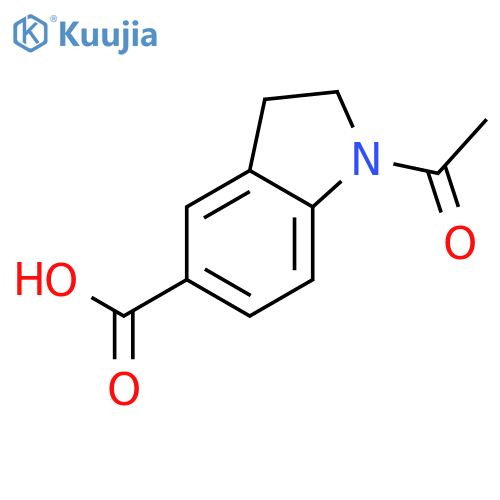

153247-93-9 structure

商品名:1-Acetylindoline-5-carboxylic acid

CAS番号:153247-93-9

MF:C11H11NO3

メガワット:205.209943056107

MDL:MFCD03011730

CID:1004915

PubChem ID:5295547

1-Acetylindoline-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-Acetylindoline-5-carboxylic acid

- 1-acetyl-2,3-dihydro-1H-Indole-5-carboxylic acid

- 1-acetyl-2,3-dihydroindole-5-carboxylic acid

- N-Acetylindoline-5-carboxylic acid

- PubChem18675

- Oprea1_443668

- 1H-Indole-5-carboxylic acid, 1-acetyl-2,3-dihydro-

- A3751/0159032

- KRXHHESVJTVORG-UHFFFAOYSA-N

- 1-Acetylindoline-5-carboxylicAcid

- HMS1773M08

- STK271875

- SBB018442

- SY007158

- ST058954

- AB

- MFCD03011730

- Z164671918

- BS-14005

- 1-acetylindoline-5-carboxylic acid, AldrichCPR

- SCHEMBL5068337

- AKOS000119307

- DTXSID00415392

- 1-Acetyl-5-indolinecarboxylic acid

- SB64386

- A883838

- DB-063977

- EN300-23653

- 153247-93-9

-

- MDL: MFCD03011730

- インチ: 1S/C11H11NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H,14,15)

- InChIKey: KRXHHESVJTVORG-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])[H])N1C2C([H])=C([H])C(C(=O)O[H])=C([H])C=2C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 205.07400

- どういたいしつりょう: 205.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.6

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.338±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(1.9 g/l)(25ºC)、

- PSA: 57.61000

- LogP: 1.35880

1-Acetylindoline-5-carboxylic acid セキュリティ情報

1-Acetylindoline-5-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Acetylindoline-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23653-5.0g |

1-acetyl-2,3-dihydro-1H-indole-5-carboxylic acid |

153247-93-9 | 95.0% | 5.0g |

$495.0 | 2025-02-20 | |

| Enamine | EN300-23653-10.0g |

1-acetyl-2,3-dihydro-1H-indole-5-carboxylic acid |

153247-93-9 | 95.0% | 10.0g |

$959.0 | 2025-02-20 | |

| Chemenu | CM127563-5g |

1-acetylindoline-5-carboxylic acid |

153247-93-9 | 95% | 5g |

$734 | 2021-08-05 | |

| TRC | A179313-25mg |

1-Acetylindoline-5-carboxylic acid |

153247-93-9 | 25mg |

$ 75.00 | 2023-04-19 | ||

| TRC | A179313-50mg |

1-Acetylindoline-5-carboxylic acid |

153247-93-9 | 50mg |

$ 87.00 | 2023-04-19 | ||

| eNovation Chemicals LLC | D689087-0.25g |

1-Acetylindoline-5-carboxylic Acid |

153247-93-9 | >95% | 0.25g |

$100 | 2023-08-31 | |

| TRC | A179313-100mg |

1-Acetylindoline-5-carboxylic acid |

153247-93-9 | 100mg |

$ 98.00 | 2023-04-19 | ||

| Enamine | EN300-23653-0.1g |

1-acetyl-2,3-dihydro-1H-indole-5-carboxylic acid |

153247-93-9 | 95.0% | 0.1g |

$56.0 | 2025-02-20 | |

| TRC | A179313-10mg |

1-Acetylindoline-5-carboxylic acid |

153247-93-9 | 10mg |

$ 64.00 | 2023-04-19 | ||

| Enamine | EN300-23653-5g |

1-acetyl-2,3-dihydro-1H-indole-5-carboxylic acid |

153247-93-9 | 95% | 5g |

$495.0 | 2023-09-15 |

1-Acetylindoline-5-carboxylic acid 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

153247-93-9 (1-Acetylindoline-5-carboxylic acid) 関連製品

- 167627-05-6(1-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid)

- 624-75-9(Iodoacetonitrile)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:153247-93-9)1-Acetylindoline-5-carboxylic acid

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):156.0/494.0/778.0